Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate hydrochloride
Description
Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate hydrochloride (CAS: 1638772-04-9) is a bicyclic organic compound featuring a strained bicyclo[2.1.1]hexane scaffold. Its molecular formula is C₈H₁₃NO₂·HCl (MW: 191.7), with a purity typically ≥95% . The structure combines a methyl ester at position 1 and an amine group at position 4, stabilized as a hydrochloride salt for enhanced solubility and stability. This compound is marketed as a building block for pharmaceutical and agrochemical research, particularly in drug discovery programs targeting rigid, three-dimensional architectures .
Properties
IUPAC Name |
methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-6(10)7-2-3-8(9,4-7)5-7;/h2-5,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATBOEPZDNJREE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638772-04-9 | |
| Record name | methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[2.1.1]hexane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of Functional Groups: The amino group and carboxylate ester are introduced through subsequent functionalization reactions. For instance, nitration followed by reduction can introduce the amino group, while esterification can introduce the carboxylate ester.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Acyl chlorides or anhydrides can be used for amide formation, often in the presence of a base like triethylamine.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
Neurotransmitter Interaction
Research indicates that compounds with similar bicyclic structures can influence neurotransmitter systems, particularly serotonin and dopamine pathways. These neurotransmitters play crucial roles in mood regulation and cognitive functions. Preliminary studies suggest that methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate hydrochloride may exhibit pharmacological activities that could be beneficial in treating mood disorders and cognitive impairments .
Synthesis of Bioactive Compounds
The compound serves as an intermediate in the synthesis of various bioactive molecules. Its unique structural features allow for derivatization, enabling the creation of new compounds with potential therapeutic effects. For instance, research has highlighted the compound's utility in synthesizing new bicyclic modules that can lead to the development of novel drugs targeting specific biological pathways .
Several studies have focused on the biological activity of this compound:
- A study demonstrated its potential as a modulator of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders .
- Another investigation explored its role as an agonist for specific receptor types, suggesting avenues for developing treatments for conditions like anxiety and depression .
Comparative Analysis with Related Compounds
The compound shares structural similarities with other bicyclic compounds, which can provide insights into its unique properties:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate | Bicyclic | Different carboxylate position (1 vs 2) |
| 2-Aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride | Bicyclic | Lacks methyl ester functionality |
| Methyl (1S,4S)-2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride | Bicyclic | Specific stereochemistry at positions 1 and 4 |
This table highlights how variations in structure can influence the biological activity and potential applications of these compounds .
Mechanism of Action
The mechanism of action of Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure can influence the compound’s binding affinity and specificity, while the amino and ester groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Variants
Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride
- CAS: Not explicitly stated (positional isomer of the target compound).
- Molecular Formula: C₈H₁₄ClNO₂ (MW: 191.66) .
- Key Difference: The carboxylate group is at position 2 instead of 1.
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
- CAS : 104234-94-6.
- Molecular Formula: C₈H₁₄ClNO₃ (MW: 244.31) .
- Key Differences: Ethyl ester (vs. methyl) increases lipophilicity (logP).
Bicyclic Ring Size Variations
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride
- CAS : 1401333-04-5.
- Molecular Formula: C₁₀H₁₅NO₂·HCl (MW: 217.7) .
- Key Differences :
- Larger bicyclo[2.2.2]octane ring system increases steric bulk and rigidity.
- Higher molecular weight may reduce passive membrane permeability compared to the smaller bicyclo[2.1.1]hexane analog.
Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate
- CAS : 1252672-38-0 (hydrochloride).
- Molecular Formula: C₉H₁₅NO₂·HCl (MW: 205.7) .
- Key Differences :
- Bicyclo[2.2.1]heptane core balances rigidity and size, offering intermediate steric effects between bicyclo[2.1.1]hexane and bicyclo[2.2.2]octane derivatives.
Functional Group Modifications
4-Aminobicyclo[2.1.1]hexan-1-ol hydrochloride
- CAS : 2170371-98-7.
- Molecular Formula: C₆H₁₁NO·HCl (MW: 149.6) .
- Key Differences :
- Replaces the carboxylate ester with a hydroxyl group, eliminating esterase susceptibility but reducing acidity (pKa ~15 vs. ~5 for carboxylates).
Methyl 4-(tert-Butoxycarbonylamino)bicyclo[2.1.1]hexane-1-carboxylate
- CAS: Not provided (Boc-protected amine).
- Molecular Formula: C₁₃H₂₁NO₄ (MW: 255.3) .
- Key Differences :
- Boc-protected amine enhances stability during synthetic steps, preventing unwanted protonation or side reactions.
Monocyclic and Flexible Analogs
trans-Methyl 4-aminocyclohexanecarboxylate hydrochloride
Comparative Data Table
Biological Activity
Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly concerning the central nervous system (CNS). This article delves into the compound's biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula: C₈H₁₄ClN₁O₂
- Molecular Weight: Approximately 191.66 g/mol
- Appearance: White to light yellow powder or crystal
- Solubility: Enhanced solubility in aqueous environments due to its hydrochloride form
The compound features a unique bicyclo[2.1.1] structure, characterized by the presence of both an amino group and a carboxylate ester, which contribute to its distinctive chemical properties and biological activities.
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective effects, potentially influencing neurotransmitter systems such as serotonin and dopamine pathways. These neurotransmitters are critical for mood regulation and cognitive functions.
Case Study Insights:
- Preliminary studies have suggested that compounds with similar bicyclic structures can modulate neurotransmitter activity, which may lead to therapeutic applications in treating neurological disorders.
Analgesic Properties
The compound is also being investigated as a precursor in the synthesis of analgesic agents. Its structural features may allow it to interact with pain pathways within the CNS, although specific studies detailing these effects remain limited.
The exact mechanism of action for this compound is not fully understood, but it is believed to involve interactions with specific molecular targets within the CNS. This could include binding to receptors or enzymes that modulate neurotransmitter release and activity.
Synthesis
The synthesis of this compound typically involves several steps in organic chemistry, including:
- Formation of the bicyclic framework.
- Introduction of the amino group.
- Esterification to create the carboxylate functionality.
These methods may vary depending on laboratory conditions and available reagents, highlighting the compound's versatility as a building block in medicinal chemistry .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 3-amino-bicyclo[2.2.1]heptane-2-carboxylate | C₈H₁₃NO₂ | Similar bicyclic structure; different amino position |
| Methyl 4-amino-cyclohexanecarboxylate | C₇H₁₃NO₂ | Cyclohexane instead of bicyclic; potential CNS activity |
| Methyl 5-amino-bicyclo[3.3.0]octane-2-carboxylate | C₉H₁₅NO₂ | Variations in bicyclic structure; impacts on reactivity |
This comparison highlights that while this compound possesses unique structural characteristics, it shares commonalities with other bicyclic compounds that may influence their respective biological activities and synthetic pathways.
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for verifying bicyclic scaffold geometry and substituent positions. For instance, characteristic shifts for bridgehead protons in bicyclo[2.1.1]hexane systems appear at δ 1.8–2.5 ppm .
- HRMS : High-resolution mass spectrometry confirms molecular formula (CHClNO) with an error margin <5 ppm .
- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN) assesses purity, with retention times compared to standards .
Advanced: How can quantitative structure-activity relationship (QSAR) models predict the biological activity of this compound?
Methodological Answer :
QSAR models require topological descriptors (e.g., molecular connectivity indices) and electronic parameters (logP, polar surface area). For bicyclic amines, linear discriminant analysis (LDA) and multilinear regression (MLR) have classified antimalarial activity with 82.35% accuracy in structurally similar 4-aminobicyclo[2.2.2]octane derivatives . Cross-validation (leave-one-out or k-fold) and randomization tests ensure model robustness. Tools like CODESSA or Dragon software automate descriptor calculation .
Advanced: How to resolve contradictions in reported bioactivity data for bicyclo[2.1.1]hexane derivatives?
Methodological Answer :
Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Standardization steps:
- Use validated protocols (e.g., WHO guidelines for antimalarial IC determination) .
- Control experiments with reference compounds (e.g., chloroquine for Plasmodium assays).
- Meta-analysis of published data to identify outliers or confounding factors (e.g., enantiomeric impurities) .
Basic: What storage conditions ensure the compound’s long-term stability?
Methodological Answer :
Store at –20°C in airtight, light-resistant containers under inert gas (N or Ar). Stability studies on related hydrochlorides show <5% degradation over 12 months under these conditions. Periodic purity checks via HPLC are recommended .
Advanced: What computational tools are suitable for docking studies targeting neurological receptors?
Q. Methodological Answer :
- AutoDock Vina or Schrödinger Suite : Simulate binding to serotonin or dopamine receptors. Parameterize force fields (e.g., OPLS-AA) for bicyclic scaffolds.
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories. Validate with experimental IC data from analogs like 4-aminobicyclo[2.2.1]heptane derivatives .
Advanced: How to design structure-activity relationship (SAR) studies with limited structural analogs?
Q. Methodological Answer :
- Fragment-Based Approaches : Synthesize derivatives with incremental modifications (e.g., ester-to-amide conversion, halogen substitution) .
- 3D Pharmacophore Modeling (MOE, Phase) : Identify critical interaction points (e.g., hydrogen bonds with kinase active sites) .
- In Silico Mutagenesis : Predict activity changes using tools like Rosetta .
Basic: What safety precautions are required when handling this compound?
Q. Methodological Answer :
- Use PPE (nitrile gloves, lab coat, safety goggles).
- Work in a fume hood to avoid inhalation. Emergency protocols: For skin contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .
Advanced: How to evaluate metabolic stability in preclinical studies?
Q. Methodological Answer :
- Liver Microsome Assays : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t) .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess isoform-specific interactions .
Advanced: What strategies separate enantiomers and assign absolute configurations?
Q. Methodological Answer :
- Chiral HPLC : Utilize columns like Chiralpak IA with hexane/isopropanol (90:10). Compare retention times to resolved standards .
- X-ray Crystallography : Determine configuration via heavy-atom derivatives (e.g., bromine-substituted analogs) .
- VCD Spectroscopy : Compare experimental and computed vibrational circular dichroism spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
